mim1

Descripción general

Descripción

MIM1 es una molécula pequeña que se ha identificado como uno de los primeros inhibidores selectivos de la proteína antiapoptótica leucemia celular mieloide 1 (Mcl-1). Este compuesto ha llamado la atención en el campo de la investigación del cáncer debido a su potencial para inhibir la proteína Mcl-1, que juega un papel crucial en la supervivencia de las células cancerosas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de MIM1 implica la reacción de tiosemicarbazidas con α-halogeno cetonas. Esta reacción ha sido ampliamente estudiada y optimizada para obtener el compuesto deseado . El proceso de preparación normalmente implica los siguientes pasos:

Formación del Intermedio de Tiosemicarbazida: Las tiosemicarbazidas se sintetizan haciendo reaccionar hidracina con disulfuro de carbono, seguido de la adición de una amina adecuada.

Reacción con α-Halogeno Cetonas: El intermedio de tiosemicarbazida se hace reaccionar entonces con α-halogeno cetonas en condiciones controladas para formar el compuesto this compound final.

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el proceso de síntesis se puede escalar utilizando técnicas de síntesis orgánica estándar. Los pasos clave implican asegurar la pureza de los materiales de partida y optimizar las condiciones de reacción para maximizar el rendimiento y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de Reacciones

MIM1 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. Estas reacciones son cruciales para modificar el compuesto para mejorar su actividad biológica y selectividad.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen compuestos halogenados y nucleófilos.

Reacciones de Oxidación y Reducción: Si bien son menos comunes, this compound también puede experimentar reacciones de oxidación y reducción en condiciones específicas. Estas reacciones se utilizan para modificar el estado de oxidación del compuesto y explorar su reactividad.

Productos Principales

Los productos principales formados a partir de estas reacciones son típicamente análogos de this compound con grupos funcionales modificados. Estos análogos se prueban entonces para su actividad biológica para identificar posibles mejoras en la selectividad y la potencia .

Aplicaciones Científicas De Investigación

Biogenesis of Outer Membrane Proteins

Mim1's primary function is to promote the biogenesis of multispanning outer membrane proteins. Studies have demonstrated that mitochondria lacking this compound exhibit impaired assembly of critical proteins such as Tom40 and Ugo1 . Overexpression of this compound has been shown to enhance the import efficiency of these proteins, indicating its central role in mitochondrial function.

Cancer Research

This compound has been implicated in cancer biology due to its involvement in cellular stress responses and apoptosis regulation. The compound MCL-1 Inhibitor Molecule 1 (this compound) has been identified as a selective inhibitor of MCL-1, a protein that plays a role in preventing apoptosis in cancer cells. This highlights the potential application of this compound-related compounds in developing cancer therapies .

Neurodegenerative Diseases

Research indicates that dysfunction in mitochondrial protein import, where this compound plays a critical role, is linked to neurodegenerative diseases. By understanding this compound's mechanisms, researchers aim to develop strategies that could mitigate mitochondrial dysfunction associated with conditions such as Alzheimer's and Parkinson's diseases.

Case Study 1: Role in Mitochondrial Dysfunction

In a study examining yeast models deficient in this compound, researchers observed significant defects in mitochondrial protein import leading to compromised cellular function. These findings underscore the importance of this compound in maintaining mitochondrial integrity and highlight its potential as a therapeutic target for diseases stemming from mitochondrial dysfunction .

Case Study 2: Cancer Therapeutics

The identification of MCL-1 Inhibitor Molecule 1 (this compound) as an effective MCL-1 inhibitor has opened avenues for targeted cancer therapies. In vitro studies demonstrated that this compound effectively induces apoptosis in cancer cell lines by disrupting the anti-apoptotic function of MCL-1, suggesting its utility as a lead compound for drug development .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biogenesis of Proteins | Facilitates the import and assembly of multispanning outer membrane proteins | Essential for Tom40 and Ugo1 assembly |

| Cancer Research | Target for developing apoptosis-inducing therapies | This compound inhibits MCL-1, promoting cancer cell death |

| Neurodegenerative Diseases | Linked to mitochondrial dysfunction | Potential target for therapeutic interventions |

Mecanismo De Acción

MIM1 ejerce sus efectos uniéndose selectivamente a la ranura de unión de BH3 en la superficie de la proteína Mcl-1. Esta unión evita que Mcl-1 interactúe con proteínas proapoptóticas, neutralizando así su función antiapoptótica . La inhibición de Mcl-1 conduce a la activación de las vías apoptóticas, lo que da como resultado la inducción de la muerte celular programada en las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

A-1210477: Un compuesto que se une a Mcl-1 y evita su degradación, sensibilizando así las células a la apoptosis.

Singularidad de MIM1

This compound es único en su inhibición selectiva de Mcl-1 sin afectar significativamente a otras proteínas antiapoptóticas como Bcl-xL. Esta selectividad es crucial para minimizar los efectos fuera del objetivo y mejorar el potencial terapéutico del compuesto .

Actividad Biológica

Mim1 (Mitochondrial Import Protein 1) is a crucial component in the mitochondrial import pathway, particularly for the biogenesis of multispanning outer membrane proteins. This article delves into the biological activity of this compound, highlighting its role in protein import, interaction with other mitochondrial components, and implications for disease treatment, particularly in cancer.

Overview of this compound Function

This compound is primarily involved in the import and assembly of mitochondrial outer membrane proteins. It interacts with precursor proteins and facilitates their integration into the mitochondrial membrane. Studies have shown that this compound is essential for the biogenesis of various proteins, including Ugo1 and Scm4, which are critical for mitochondrial function.

1. Role in Protein Import

This compound plays a pivotal role in importing α-helical mitochondrial outer membrane proteins. Research indicates that in yeast strains lacking this compound, there is a significant reduction in the levels of essential mitochondrial proteins such as Ugo1 and Scm4. This was demonstrated through blue native electrophoresis, which showed impaired assembly of these proteins in This compoundΔ mitochondria .

2. Interaction with Other Proteins

This compound has been shown to interact directly with Tom70, a receptor involved in the import process. The interaction between this compound and Tom70 is crucial for the binding and insertion of precursor proteins into the mitochondrial membrane . Additionally, overexpression of this compound in deficient strains enhances Ugo1 import, further underscoring its importance .

3. Structural Insights

The structure of this compound reveals that it forms oligomeric complexes, which are essential for its function as an insertase during protein import. Studies using blue native electrophoresis have identified a main this compound complex of approximately 200 kD, indicating its oligomeric nature .

Case Study 1: Mcl-1 Inhibition

This compound has been identified as a low micromolar inhibitor of Mcl-1, an anti-apoptotic protein implicated in various cancers. In vitro studies demonstrated that this compound can selectively inhibit Mcl-1 without affecting Bcl-xL, suggesting potential therapeutic applications in cancer treatment. The IC50 value for Mcl-1 inhibition by this compound was reported to be approximately 4.8 µM .

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | Mcl-1 | 4.8 | Yes |

Case Study 2: Structural Activity Relationship (SAR)

Further investigations into the structural activity relationship of this compound revealed that specific structural elements are responsible for its inhibitory effects on Mcl-1. These studies indicated that while this compound shows promise as a selective inhibitor, its activity may vary depending on cell lines used .

Implications for Disease Treatment

The biological activity of this compound extends beyond basic mitochondrial function; it holds significant promise for therapeutic applications, particularly in oncology. By targeting Mcl-1, this compound could potentially enhance apoptosis in cancer cells resistant to conventional therapies.

Propiedades

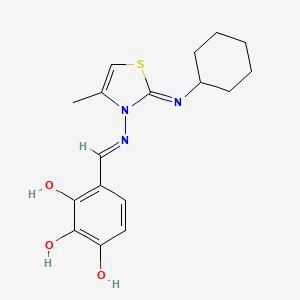

IUPAC Name |

4-[(E)-(2-cyclohexylimino-4-methyl-1,3-thiazol-3-yl)iminomethyl]benzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S/c1-11-10-24-17(19-13-5-3-2-4-6-13)20(11)18-9-12-7-8-14(21)16(23)15(12)22/h7-10,13,21-23H,2-6H2,1H3/b18-9+,19-17? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGFUBMUOVFZEF-CQPAABLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=NC2CCCCC2)N1N=CC3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=NC2CCCCC2)N1/N=C/C3=C(C(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of Mim1 in the cell?

A1: this compound plays a crucial role in the biogenesis of mitochondrial outer membrane (MOM) proteins. [, ] It forms a complex with Mim2, another MOM protein, to facilitate the insertion and assembly of multi-span and some single-span proteins into the MOM. [, ]

Q2: How does this compound contribute to the assembly of the TOM complex?

A2: this compound is essential for the efficient membrane insertion and assembly of the Tom20 and Tom70 receptors, which are crucial components of the Translocase of the Outer Mitochondrial Membrane (TOM) complex. [, ] It achieves this without being a component of the TOM or TOB (Sorting and Assembly Machinery) complex itself. []

Q3: Does this compound interact with other proteins involved in mitochondrial import?

A3: Yes, this compound physically interacts with Mim2 to form the MIM complex. [] Additionally, this compound has been shown to interact with components of the SAM complex, explaining its role in the late stages of Tom40 assembly. [] Studies have also identified interactions between this compound and the cytosolic cochaperone Sti1. []

Q4: Are there functional analogs of the this compound/Mim2 complex in other organisms?

A4: Interestingly, the trypanosomal MOM protein pATOM36 functions as a functional analog of the yeast this compound/Mim2 complex, despite lacking sequence or topological similarity. [] This suggests convergent evolution for these proteins. []

Q5: Does this compound play a role in the import of all MOM proteins?

A5: While essential for many, this compound is not required for the import of all MOM proteins. For instance, the import of the Tom22 receptor does not depend on this compound. [] Furthermore, studies suggest that multi-span MOM proteins might utilize different biogenesis pathways, with this compound contributing to varying extents. []

Q6: How does deletion of this compound affect mitochondrial function?

A6: this compound deletion leads to various mitochondrial defects, including:

- Reduced growth rate. []

- Lower steady-state levels of helical MOM proteins. []

- Compromised assembly of the TOM complex. [, ]

- Hampered mitochondrial protein import. []

- Defects in mitochondrial morphology. []

Q7: What is the significance of inhibiting Mcl-1 in cancer?

A8: Mcl-1, a member of the Bcl-2 family, plays a critical role in preventing apoptosis. [] Overexpression of Mcl-1 is associated with cancer development, progression, and resistance to chemotherapy, particularly in malignant melanoma. []

Q8: What are the potential benefits of targeting Mcl-1 with this compound analogs in cancer treatment?

A8: Targeting Mcl-1 with specific inhibitors could:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.